molecular formula C14H17NO6 B2652244 2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate CAS No. 712345-42-1

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate

Cat. No. B2652244
CAS RN: 712345-42-1
M. Wt: 295.291
InChI Key: HSMVEBHDVWJJBG-UHFFFAOYSA-N
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Description

The compound “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is a boronic acid derivative with a molecular formula of C9H11BO5 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” has been analyzed and characterized by 1H, 13C NMR, FTIR, UV-Vis and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” include a molecular weight of 209.99 and it is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Solid-Phase Synthesis Applications

Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis
4-Formyl-3,5-dimethoxyphenol is a crucial synthetic intermediate used in creating the BAL family of acid-labile linkers and resins. These linkers and resins have demonstrated significant utility in the solid-phase synthesis of peptides and non-peptides. The article outlines a simple and scalable method for preparing isomerically pure 4-formyl-3,5-dimethoxyphenol and integrating it into a representative BAL linker and functionalized resin. The procedures are efficient, scalable, and don't require chromatography (Jin et al., 2001).

Intermediate in Organic Synthesis

1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole Product of the Reaction of o-Formylphenylboronic Acid with Morpholine


The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound is characterized by its hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state (A. Sporzyński et al., 2005).

Synthesis of 7-indolyl-imines by the Reaction of 4,6-dimethoxyindoles with Secondary Amides and Phosphoryl Chloride
4,6-Dimethoxy-2,3-diphenylindole undergoes a reaction with various amides in the presence of phosphoryl chloride to produce 7-imino derivatives. This reaction has been extended to the synthesis of 7-indolyl-pyrrolines, tetrahydropyridines, and oxazolines (D. Black et al., 1996).

Synthesis of Antioxidants

Enzymatic Modification of 2,6-dimethoxyphenol for the Synthesis of Dimers with High Antioxidant Capacity
The laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media leads to the production of compounds with higher antioxidant capacity than the starting substrate. The main product is a dimer with significantly higher antioxidant capacity, demonstrating its potential as a bioactive compound (O. E. Adelakun et al., 2012).

Safety and Hazards

The safety data sheet for “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(2-formyl-3,5-dimethoxyphenyl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-18-10-7-12(19-2)11(9-16)13(8-10)21-14(17)15-3-5-20-6-4-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMVEBHDVWJJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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